[1-13Cgal]Lactose Monohydrate

NMR spectroscopy Metabolic tracing Isotopic purity

The only commercially available lactose isotopologue with exclusive 13C enrichment at the galactose C1 position. Unambiguously tracks galactose-moiety metabolism without spectral interference from glucose-derived carbons. Essential for mammary hexoneogenesis assessment, bifid shunt pathway analysis in Bifidobacterium, and real-time in vivo 13C NMR monitoring (5-h DOSY-HMQC). Choose [1-13Cgal]Lactose Monohydrate for experiments demanding moiety-specific metabolic resolution and rapid NMR acquisition.

Molecular Formula C12H24O12
Molecular Weight 361.30 g/mol
Cat. No. B12378118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-13Cgal]Lactose Monohydrate
Molecular FormulaC12H24O12
Molecular Weight361.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i12+1;
InChIKeyWSVLPVUVIUVCRA-HPKHWNBYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 0.025 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-13Cgal]Lactose Monohydrate: Stable Isotope-Labeled Disaccharide for High-Precision Metabolic Tracing and Structural Analysis


[1-13Cgal]Lactose Monohydrate (CAS 64044-51-5 unlabeled) is a stable isotope-labeled analog of lactose in which the carbon-13 isotope is incorporated exclusively at the C1 position of the galactose moiety . This compound, with molecular formula ¹³CC₁₁H₂₂O₁₁·H₂O and molecular weight 361.31 g/mol, exists as a solid powder at room temperature and is available with isotopic purity specifications of ≥98% to 99 atom% 13C . Unlike its unlabeled counterpart (α-lactose monohydrate), this site-specifically labeled isotopologue enables unambiguous tracking of the galactose moiety during metabolic conversion and precise structural elucidation via NMR spectroscopy without altering the compound's native biochemical behavior .

Why Unlabeled Lactose or Alternative 13C-Lactose Isotopologues Cannot Substitute for [1-13Cgal]Lactose Monohydrate


In metabolic flux analysis and NMR-based structural studies, the specific site of isotopic labeling is the determining factor for experimental feasibility. Unlabeled lactose (natural abundance ~1.1% 13C) lacks sufficient signal intensity for time-resolved in vivo NMR spectroscopy [1]. Uniformly 13C-labeled lactose ([UL-13C12]lactose) produces complex, overlapping spectral patterns that obscure metabolic fate differentiation between the glucose and galactose moieties . Conversely, [1-13Cglc]lactose labels the glucose C1 position but leaves the galactose C1 at natural abundance, making it unsuitable for experiments requiring galactose-specific tracking . Only [1-13Cgal]Lactose Monohydrate provides the galactose-specific single-carbon 13C enrichment necessary to isolate the metabolic contribution of the galactose moiety from that of the glucose moiety in mixed pathway analysis [2].

[1-13Cgal]Lactose Monohydrate: Quantitative Differentiation Evidence Against Closest Analogs


Isotopic Purity Specification: 99 atom% 13C Enables High-Sensitivity NMR Detection

Commercial-grade [1-13Cgal]Lactose Monohydrate from Sigma-Aldrich is supplied with certified isotopic purity of 99 atom% 13C at the C1 position of the galactose moiety . This specification exceeds the minimal enrichment required for in vivo NMR detection and ensures that the C1 signal intensity in 13C NMR spectra is approximately 90-fold higher than the natural abundance signals from the remaining 11 carbon atoms . In contrast, unlabeled lactose contains only ~1.1% natural abundance 13C across all carbon positions, yielding insufficient signal-to-noise ratios for time-resolved metabolic studies [1].

NMR spectroscopy Metabolic tracing Isotopic purity

Galactose Moiety-Specific Metabolic Fate Determination: Differential Substrate Contribution Quantified in Mammary Lactose Synthesis

In a human lactation study using [1-13C]galactose infusion, the incorporation of the 13C label into milk lactose was quantified via 13C NMR of the isolated disaccharide [1]. The analysis revealed that 12 ± 2% of the galactose moiety in milk lactose derived directly from plasma galactose, compared to only 7 ± 2% of the glucose moiety derived from the same plasma galactose pool [2]. Importantly, 13C NMR of isolated lactose revealed 13C enrichment only at the C1 atom of galactose and the C1 atom of glucose, confirming that the label remained at the exact position as the orally applied [1-13C]galactose without scrambling [3].

Lactation biology Metabolic flux analysis Stable isotope tracer

Bifidobacterial Lactose Catabolism: Moietal Origin Differentiation via Site-Specific Labeling

González-Rodríguez et al. (2013) employed [1-13Cgal]lactose and [1-13Cglc]lactose as parallel substrates to deconvolute the metabolic fate of each lactose moiety during fermentation by Bifidobacterium animalis subsp. lactis BB-12 [1]. Using in vivo 13C NMR spectroscopy, the consumption of 15 mM [1-13Cgal]lactose enabled real-time tracking of galactose C1-derived carbon through the bifid shunt pathway without spectral interference from glucose-derived carbon [2]. The study quantified that lactate dehydrogenase and acetate kinase activities differed significantly between glucose and lactose cultures (p<0.05), and that the labeling patterns in lactate, acetate, and formate were fully consistent with the fructose-6-phosphate phosphoketolase (bifid) shunt as the exclusive catabolic route [3].

Probiotic metabolism Bifid shunt pathway In vivo NMR

SIE-DOSY 13C NMR: 5-Hour 3D Spectral Acquisition Enabled by Site-Specific 13C Enrichment

Vermillion and Price (2009) demonstrated that stable isotope-enhanced diffusion-ordered 13C NMR spectroscopy (SIE-DOSY) using [1-13Cgal]lactose enabled acquisition of fully resolved 3D DOSY-HMQC NMR spectra in only 5 hours [1]. Without 13C enrichment, equivalent 13C DOSY experiments on carbohydrates at natural abundance require impractically long acquisition times (typically >24 hours) due to the ~1.1% natural abundance and low gyromagnetic ratio of 13C [2]. The site-specific labeling at galactose C1 provided a single, high-intensity spectral marker that facilitated unambiguous diffusion coefficient determination without spectral crowding from other carbon signals [3].

Diffusion-ordered spectroscopy Analytical method development Carbohydrate analysis

Lactococcus lactis Glycolytic Kinetics: Moietal Carbon Fate Determined via Site-Specific Labeling

In vivo 13C NMR studies by Neves et al. (1999, 2001) utilized lactose labeled either on the glucose moiety ([1-13Cglc]lactose) or on the galactose moiety ([1-13Cgal]lactose) to follow the fate of each sugar moiety during fermentation by Lactococcus lactis [1]. Under controlled conditions of pH, temperature, and gas atmosphere, non-growing cells were monitored online to quantify the differential metabolic routing of glucose-derived versus galactose-derived carbon [2]. The study established that moiety-specific labeling was essential for resolving the glycolytic kinetics of each lactose component, as the two moieties exhibit distinct metabolic fates in L. lactis [3].

Dairy fermentation Lactic acid bacteria In vivo metabolic monitoring

Optimal Research and Industrial Use Cases for [1-13Cgal]Lactose Monohydrate Based on Quantitative Evidence


Mammary Gland Lactose Biosynthesis Studies

Researchers investigating human or animal lactation can use [1-13Cgal]Lactose Monohydrate as a direct substrate or can trace the incorporation of [1-13C]galactose into newly synthesized milk lactose. The 12 ± 2% vs 7 ± 2% differential incorporation into the galactose versus glucose moieties of lactose (quantified by 13C NMR) provides a validated benchmark for mammary hexoneogenesis assessment [1]. This application is supported by the Sunehag et al. (2003) protocol demonstrating that the 13C label remains exclusively at the C1 position of galactose and glucose in the isolated lactose product [2].

Probiotic Bifidobacterial Carbohydrate Metabolism Research

For investigators studying the bifid shunt pathway in Bifidobacterium animalis subsp. lactis BB-12 or related probiotic strains, [1-13Cgal]Lactose Monohydrate at 15 mM concentration enables real-time in vivo 13C NMR monitoring of galactose-moiety catabolism [1]. The validated protocol from González-Rodríguez et al. (2013) demonstrates that parallel experiments using [1-13Cgal]lactose and [1-13Cglc]lactose can deconvolute the distinct metabolic contributions of each moiety, with significant differences observed in lactate dehydrogenase and acetate kinase activities (p<0.05) [2].

Advanced NMR Method Development and Carbohydrate Diffusion Analysis

Analytical chemistry laboratories developing diffusion-ordered NMR spectroscopy (DOSY) methods for carbohydrate mixtures can use [1-13Cgal]Lactose Monohydrate to achieve fully resolved 3D DOSY-HMQC spectra in 5 hours rather than >24 hours [1]. The site-specific enrichment at galactose C1 provides a clean spectral marker that facilitates unambiguous diffusion coefficient determination without the spectral crowding that plagues uniformly 13C-labeled compounds. This application is particularly relevant for laboratories with limited NMR instrument time allocations [2].

Lactic Acid Bacteria Starter Culture Metabolic Engineering

Food microbiology and industrial fermentation laboratories studying Lactococcus lactis or related dairy starter cultures can use [1-13Cgal]Lactose Monohydrate to quantify galactose-moiety metabolic flux during lactose fermentation. The online in vivo 13C NMR system validated by Neves et al. (1999) enables real-time monitoring of carbon flow from the galactose moiety under controlled fermentation conditions [1]. This application is essential for metabolic engineering efforts aimed at optimizing lactose utilization or reducing galactose accumulation in fermented dairy products.

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